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molecular formula C14H21N3O2 B8332622 2-nitro-N-(3-(piperidin-1-yl)propyl)benzenamine

2-nitro-N-(3-(piperidin-1-yl)propyl)benzenamine

Cat. No. B8332622
M. Wt: 263.34 g/mol
InChI Key: FDWXAUTYZLLIGO-UHFFFAOYSA-N
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Patent
US04002623

Procedure details

The balance of the 2-[3-(1-piperidinyl)propylamino]nitrobenzene was reduced to the corresponding N-substituted o-phenylenediamine by means of stannous chloride in concentrated hydrochloric acid as described in Example 1 for the corresponding 4-methylpiperazino compound. The product, N-[3-(1-piperidinyl)propyl]-o-phenylenediamine, was isolated as the hydrochloride salt by crystallization frm isopropanol, m.p. 208°-210° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-substituted o-phenylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methylpiperazino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][CH2:9][NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[N+:17]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O)(C)C>Cl>[N:1]1([CH2:7][CH2:8][CH2:9][NH:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[NH2:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)CCCNC1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
N-substituted o-phenylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
4-methylpiperazino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCCNC1=C(C=CC=C1)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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